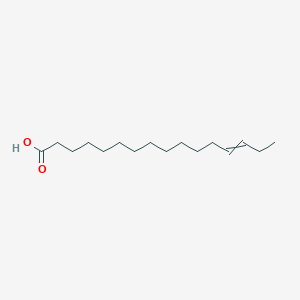
Hexadec-13-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by the presence of a double bond at the 13th carbon position from the carboxyl end, giving it unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Hexadec-13-enoic acid can be synthesized through various methods, including the catalytic hydrogenation of longer-chain polyunsaturated fatty acids. The process typically involves the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, this compound is often derived from natural sources such as marine oils and certain plant oils. The extraction process involves solvent crystallization and molecular distillation. For instance, sea buckthorn pulp oil can be converted to its corresponding mixed fatty acids, followed by crystallization and molecular distillation to isolate this compound .
化学反应分析
Types of Reactions: Hexadec-13-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or ozone (O₃) to form epoxides or diols.
Reduction: Catalytic hydrogenation can reduce the double bond to form hexadecanoic acid.
Substitution: Halogenation reactions can occur at the double bond, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens such as bromine (Br₂) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Epoxides and diols.
Reduction: Hexadecanoic acid.
Substitution: Halogenated fatty acids.
科学研究应用
Hexadec-13-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various chemical compounds and as a standard in analytical chemistry.
Biology: Studies have shown its role in cellular signaling and membrane fluidity.
作用机制
The mechanism of action of hexadec-13-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can modulate the activity of enzymes involved in lipid metabolism and inflammatory responses. For example, it has been shown to suppress hepatic steatosis and improve insulin sensitivity by modulating the release of adipokines .
相似化合物的比较
Hexadec-13-enoic acid can be compared with other similar long-chain monounsaturated fatty acids, such as:
Hexadec-7-enoic acid (hypogeic acid): Similar in structure but with the double bond at the 7th position.
Hexadec-9-enoic acid (palmitoleic acid): Has the double bond at the 9th position and is known for its anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific double bond position, which imparts distinct chemical and biological properties. Its role in modulating lipid metabolism and potential therapeutic applications make it a compound of significant interest in various fields of research.
属性
CAS 编号 |
144462-52-2 |
|---|---|
分子式 |
C16H30O2 |
分子量 |
254.41 g/mol |
IUPAC 名称 |
hexadec-13-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4H,2,5-15H2,1H3,(H,17,18) |
InChI 键 |
UFRASUJYZLLIJC-UHFFFAOYSA-N |
规范 SMILES |
CCC=CCCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)
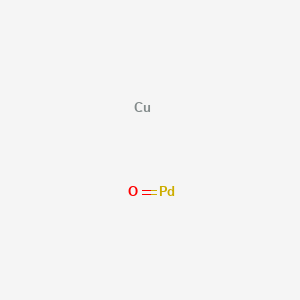
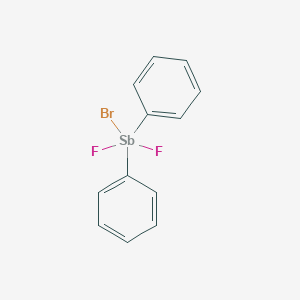

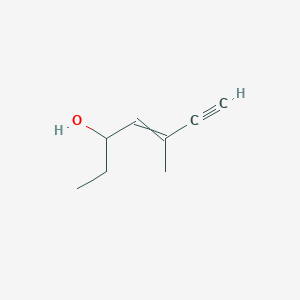
![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)

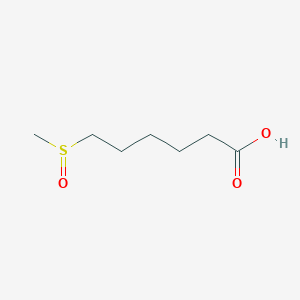
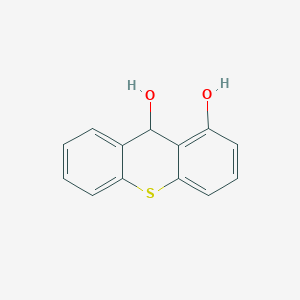
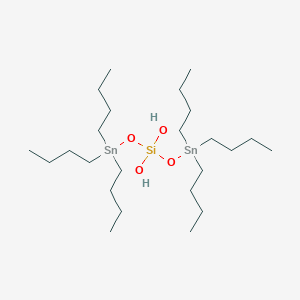
![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
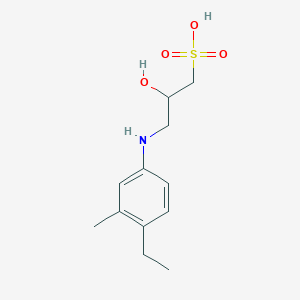
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
